Benzenepropanoic acid, 3-phenyl-2-propenyl ester
Overview
Description
Benzenepropanoic acid, 3-phenyl-2-propenyl ester, also known as cinnamyl 3-phenylpropanoate, is an organic compound with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.3343 g/mol . This compound is characterized by its ester functional group, which is formed by the reaction between an alcohol and a carboxylic acid. It is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 3-phenyl-2-propenyl ester typically involves the esterification of cinnamyl alcohol with benzenepropanoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in large reactors where cinnamyl alcohol and benzenepropanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to promote the esterification reaction, and the product is then purified through distillation or recrystallization to obtain the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group can be converted into a carboxylic acid group.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Benzenepropanoic acid.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzenepropanoic acid, 3-phenyl-2-propenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 3-phenyl-2-propenyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, leading to the formation of cinnamyl alcohol and benzenepropanoic acid.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.
Antioxidant Activity: The phenyl groups in the compound can scavenge free radicals, providing antioxidant protection.
Comparison with Similar Compounds
Benzenepropanoic acid, 3-phenylpropyl ester: Similar structure but with a saturated propyl group instead of the propenyl group.
Benzenepropanoic acid, methyl ester: A simpler ester with a methyl group instead of the cinnamyl group.
Benzenepropanoic acid, ethyl ester: Another simple ester with an ethyl group.
Uniqueness: Benzenepropanoic acid, 3-phenyl-2-propenyl ester is unique due to its conjugated double bond in the propenyl group, which can participate in additional chemical reactions compared to its saturated counterparts. This conjugation also contributes to its distinct aroma and potential biological activities .
Properties
IUPAC Name |
3-phenylprop-2-enyl 3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-12H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPODLJMXGVBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340152 | |
Record name | Benzenepropanoic acid, 3-phenyl-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28048-98-8 | |
Record name | Benzenepropanoic acid, 3-phenyl-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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